molecular formula C28H32N2O4 B2477581 1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 486450-58-2

1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No. B2477581
CAS RN: 486450-58-2
M. Wt: 460.574
InChI Key: NSJNTUYNVGDTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of an organic compound often involves multiple steps, each with its own reactants, conditions, and products. The overall yield and efficiency of the synthesis can be evaluated by considering the yields of each step .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of a compound is largely determined by its functional groups. By studying the reactions that the compound undergoes, chemists can learn about its reactivity and potentially develop new reactions .

Scientific Research Applications

Synthesis and Chemical Properties

Isoquinoline derivatives have been the focus of various synthesis studies due to their significant biological activities. For instance, Aghekyan et al. (2015) reported the synthesis of propanediol derivatives from N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide, highlighting the chemical flexibility and potential for further modification of isoquinoline compounds for various applications (Aghekyan et al., 2015).

Antitumor Activity

Isoquinoline derivatives have shown promising antitumor activities in preclinical studies. Liu et al. (1995) synthesized various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones and evaluated their antineoplastic activity, revealing some compounds with significant action against L1210 leukemia in mice (Liu et al., 1995).

Neurological Applications

Research into the neurological effects of isoquinoline derivatives has identified compounds with potential neuroleptic properties. Clarke et al. (1978) synthesized a series of hexahydro[1,4]oxazino[3,4-a]isoquinolines, with some showing neuroleptic activity in behavioral tests, indicating potential applications in treating neurological disorders (Clarke et al., 1978).

Binding Studies and Molecular Interactions

Isoquinoline derivatives have been explored for their binding capabilities and interactions with biological targets. Xu et al. (2005) investigated the binding of radiolabeled isoquinoline derivatives to sigma-2 receptors, offering insights into receptor-ligand interactions and potential therapeutic applications in imaging and treatment of psychiatric and neurological conditions (Xu et al., 2005).

Pharmacological Potential

The pharmacological potential of isoquinoline derivatives extends to various therapeutic areas, including cancer treatment, neurological disorders, and more. Hyafil et al. (1993) described the reversal of multidrug resistance by an isoquinoline derivative, indicating its potential as an adjunct therapy in cancer treatment (Hyafil et al., 1993).

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action can be studied. This often involves studying its interactions with biological molecules and observing its effects in biological systems .

Safety and Hazards

The safety and hazards associated with a compound can be evaluated by studying its toxicity, flammability, and environmental impact. This information is important for handling and disposing of the compound safely .

Future Directions

The future directions for research on a compound could involve developing more efficient synthesis methods, studying new reactions, investigating its mechanism of action further, or exploring new applications for the compound .

properties

IUPAC Name

1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-(3-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O4/c1-5-20-9-11-23(12-10-20)34-18-25-24-17-27(33-4)26(32-3)16-21(24)13-14-30(25)28(31)29-22-8-6-7-19(2)15-22/h6-12,15-17,25H,5,13-14,18H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJNTUYNVGDTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=CC(=C4)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.